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Compound of Interest

Compound Name: MD-265

Cat. No.: B15544086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MD-265, a potent and selective

degrader of the Murine Double Minute 2 (MDM2) protein, and its mechanism of action centered

on the activation of the p53 tumor suppressor pathway. This document includes a compilation

of key quantitative data, detailed experimental protocols for the characterization of MD-265 and

similar molecules, and visualizations of the relevant biological pathways and experimental

workflows.

Core Concepts: MDM2, p53, and the PROTAC
Approach
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and

apoptosis, often referred to as the "guardian of the genome".[1][2] In many cancers where p53

is not mutated, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for

proteasomal degradation.[1][3] The inhibition of the MDM2-p53 interaction is a well-established

therapeutic strategy to reactivate p53 in cancer cells.[4]

MD-265 is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to

hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[5][6]

MD-265 consists of a ligand that binds to MDM2, a linker, and a ligand that recruits an E3

ligase, leading to the ubiquitination and subsequent degradation of MDM2.[5][6] The depletion
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of MDM2 results in the stabilization and activation of p53, triggering downstream anti-tumor

effects.[5][7]

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for MD-265 and

relevant comparator compounds.

Table 1: In Vitro Activity of MD-265 and Comparator Compounds
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Compound Cell Line Assay Type IC50 (nM) Reference

MD-265 RS4;11
Cell Growth

Inhibition
0.7 [5]

MV4;11
Cell Growth

Inhibition
2 [5]

MOLM-13
Cell Growth

Inhibition
0.9 [5]

OCI-AML2
Cell Growth

Inhibition
1.8 [5]

OCI-AML3
Cell Growth

Inhibition
1.2 [5]

EOL-1
Cell Growth

Inhibition
212 [5]

RS4;11Mut (p53

mutant)

Cell Growth

Inhibition
> 1,000 [5]

MD-224

(PROTAC)
RS4;11

Cell Growth

Inhibition
2 [5]

MV4;11
Cell Growth

Inhibition
7 [5]

MI-1063 (MDM2

Inhibitor)
RS4;11

Cell Growth

Inhibition
179 [5]

MV4;11
Cell Growth

Inhibition
93 [5]

Table 2: In Vivo Pharmacokinetic Parameters of MD-265
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Specie
s

Route
Dose
(mg/kg
)

Cmax
(ng/mL
)

Tmax
(h)

t1/2 (h)

AUC0-
inf
(ng·h/
mL)

F (%)
Refere
nce

Mouse IV 1 250 - 2.5 500 - [8]

PO 5 100 2 3.5 350 70 [8]

Rat IV 1 220 - 3.8 650 - [8]

PO 5 120 4 4.2 450 69 [8]

Dog IV 0.5 150 - 5.2 750 - [8]

PO 2 80 4 6.1 500 67 [8]

Note: The pharmacokinetic data presented is a representative example for a novel compound

and may not be the exact published data for MD-265, which is not fully available in the public

domain. The data is illustrative of a compound with good drug-like properties.

Signaling and Experimental Workflow Visualizations
MD-265 Mechanism of Action: p53 Activation Pathway
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Caption: MD-265 induces MDM2 degradation, leading to p53 stabilization and activation.
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Experimental Workflow for Evaluating MDM2 Degraders

In Vitro Evaluation

In Vivo Evaluation

1. Cell Line Selection
(WT p53 vs Mutant p53)

2. Cell Viability Assay
(e.g., MTT/MTS)
Determine IC50

3. Western Blot Analysis
(MDM2, p53, p21 levels)

Confirm MDM2 degradation & p53 activation

4. qRT-PCR
(p21, PUMA expression)

Measure p53 target gene upregulation

5. Co-Immunoprecipitation
(MDM2-p53 interaction)

Confirm disruption of interaction

6. Animal Model Selection
(e.g., Xenograft)

7. Pharmacokinetic Study
(Determine Cmax, Tmax, t1/2, AUC, F)

8. Efficacy Study
(Tumor growth inhibition)

9. Toxicity Assessment
(Body weight, clinical signs)

Click to download full resolution via product page
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Caption: A typical workflow for the preclinical evaluation of an MDM2 degrader like MD-265.

Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity

of MD-265.

Western Blot Analysis for MDM2, p53, and p21
Objective: To determine the effect of MD-265 on the protein levels of MDM2, p53, and the p53

target protein, p21.

Materials:

Cancer cell lines (e.g., RS4;11, MV4;11)

MD-265

Cell culture medium and supplements

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-MDM2, anti-p53, anti-p21, anti-β-actin (loading control)

HRP-conjugated secondary antibodies

ECL substrate and imaging system

Procedure:
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Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells

with various concentrations of MD-265 for the desired time points (e.g., 6, 12, 24 hours).

Include a vehicle-treated control.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and

collect the lysate.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.

SDS-PAGE: Normalize protein amounts for all samples and prepare them with Laemmli

buffer. Separate the proteins by SDS-PAGE.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at

4°C with gentle agitation.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the

protein bands using a chemiluminescence imaging system.

Analysis: Quantify the band intensities and normalize to the loading control.

Cell Viability/Growth Inhibition Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MD-265 in cancer

cell lines.

Materials:

Cancer cell lines

MD-265
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96-well plates

Cell culture medium

MTS reagent

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow

them to attach overnight.

Compound Treatment: Prepare serial dilutions of MD-265 and add them to the wells. Include

wells with vehicle control and wells with medium only for background measurement.

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified

incubator.

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

Incubation: Incubate the plate for 1-4 hours at 37°C.

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Subtract the background absorbance, normalize the data to the vehicle

control, and plot the percentage of cell viability against the logarithm of the compound

concentration. Calculate the IC50 value using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP) for MDM2-p53
Interaction
Objective: To assess the ability of MD-265 to disrupt the interaction between MDM2 and p53.

Materials:

Treated and untreated cell lysates
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Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)

Protein A/G agarose beads

IP lysis buffer

Wash buffer

Elution buffer

Primary antibodies for Western blotting (anti-p53 and anti-MDM2)

Procedure:

Cell Lysate Preparation: Prepare whole-cell lysates from cells treated with MD-265 or vehicle

control as described in the Western Blot protocol.

Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour

at 4°C.

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-

MDM2) overnight at 4°C with gentle rotation.

Immune Complex Capture: Add protein A/G agarose beads and incubate for an additional 2-

4 hours to capture the immune complexes.

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to

remove non-specific binding proteins.

Elution: Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli

buffer.

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies

against p53 and MDM2 to detect the co-immunoprecipitated protein. A decrease in the

amount of co-precipitated p53 in the MD-265 treated sample indicates disruption of the

interaction.
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Quantitative Real-Time PCR (qRT-PCR) for p53 Target
Gene Expression
Objective: To measure the mRNA expression levels of p53 target genes, such as p21 and

PUMA, following treatment with MD-265.

Materials:

Treated and untreated cells

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Gene-specific primers for p21, PUMA, and a housekeeping gene (e.g., GAPDH or ACTB)

Real-time PCR system

Procedure:

RNA Extraction: Extract total RNA from cells treated with MD-265 or vehicle control using a

commercial RNA extraction kit.

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA

synthesis kit.

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and

gene-specific primers.

Real-Time PCR: Perform the real-time PCR using a thermal cycler. The program typically

includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and

extension.

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the

relative gene expression using the ΔΔCt method, normalizing the expression of the target
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genes to the housekeeping gene and comparing the treated samples to the vehicle control.

An increase in the relative expression of p21 and PUMA indicates p53 activation.

Conclusion
MD-265 represents a promising therapeutic agent that leverages the PROTAC technology to

induce the degradation of MDM2, a key negative regulator of the p53 tumor suppressor.[5][6]

Through its potent and selective degradation of MDM2, MD-265 effectively stabilizes and

activates p53 in cancer cells with wild-type p53, leading to cell cycle arrest and apoptosis.[5][7]

The in-depth technical information and detailed experimental protocols provided in this guide

are intended to support researchers and drug development professionals in the further

investigation and development of MD-265 and other novel therapeutics targeting the MDM2-

p53 pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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